Salophen-10-carboxylate iron chelate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H16FeN2O4 |
|---|---|
Molecular Weight |
416.2 g/mol |
IUPAC Name |
3,4-bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron |
InChI |
InChI=1S/C21H16N2O4.Fe/c24-19-7-3-1-5-15(19)12-22-17-10-9-14(21(26)27)11-18(17)23-13-16-6-2-4-8-20(16)25;/h1-13,24-25H,(H,26,27); |
InChI Key |
ZFRATBVILJYABN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2)C(=O)O)N=CC3=CC=CC=C3O)O.[Fe] |
Origin of Product |
United States |
Synthesis and Derivatization of Salophen 10 Carboxylate Ligand Systems
Methodologies for Salophen Ligand Synthesis
The core structure of a salophen ligand is typically assembled through a Schiff base condensation reaction. This method is highly efficient and allows for considerable variation in the final product through the choice of starting materials.
The standard and most common method for synthesizing the salophen backbone is the condensation reaction between two equivalents of a salicylaldehyde (B1680747) derivative and one equivalent of 1,2-phenylenediamine (also known as o-phenylenediamine) mdpi.comekb.egwikipedia.org. This reaction forms a tetradentate Schiff base ligand characterized by two imine (C=N) bonds and a N₂O₂ donor set, which is crucial for coordinating with metal ions ekb.egwikipedia.org.
The reaction is typically carried out by refluxing the reactants in a suitable organic solvent. The choice of solvent can influence reaction times and yields, with alcohols like methanol (B129727) or ethanol (B145695), and other solvents such as dioxane being commonly employed ekb.eg. The general reaction scheme is as follows:
2 (Salicylaldehyde Derivative) + 1 (1,2-Phenylenediamine) → Salophen Ligand + 2 H₂O
Alternative, greener synthetic protocols have also been developed, such as mechanosynthesis. This solvent-free approach involves grinding the solid reactants together, which can reduce reaction times to about an hour and simplify product isolation, offering a sustainable alternative to traditional solvent-based methods mdpi.com.
Table 1: Comparison of Synthetic Methodologies for Salophen Ligands
| Parameter | Conventional Solution-Phase Synthesis | Mechanochemical Synthesis (Grinding) |
| Typical Solvents | Ethanol, Methanol, Dioxane ekb.eg | None (solvent-free) or minimal (Liquid-Assisted Grinding) mdpi.com |
| Reaction Time | Several hours (e.g., 3-4 hours reflux) ekb.egresearchgate.net | Approximately 1 hour mdpi.com |
| Energy Input | Heating/Reflux | Mechanical grinding |
| Product Isolation | Filtration, concentration of solvent ekb.eg | Direct isolation of solid product mdpi.com |
| Key Advantage | Well-established, widely documented | Faster, reduced solvent waste, sustainable mdpi.com |
To produce a "Salophen-10-carboxylate" ligand, the carboxylate group (-COOH) must be incorporated into the structure. The most direct and strategically sound method is to use a substituted precursor for the condensation reaction. The "10-position" logically refers to one of the four available positions on the central phenylenediamine bridge. Therefore, the key starting material is a carboxylated version of 1,2-phenylenediamine.
Specifically, 3,4-diaminobenzoic acid is the ideal precursor for this purpose researchgate.netnih.gov. By substituting this molecule for the standard 1,2-phenylenediamine in the condensation reaction, the carboxylate group is pre-installed on the ligand backbone. The synthesis involves reacting two equivalents of a chosen salicylaldehyde derivative with one equivalent of 3,4-diaminobenzoic acid. This approach ensures precise placement of the carboxylate group onto the phenylenediamine ring of the final salophen ligand. Syntheses of 3,4-diaminobenzoic acid itself have been achieved via multi-step reactions starting from 4-aminobenzoic acid, involving acetylation, nitration, hydrolysis, and reduction, with methods optimized using microwave irradiation to shorten reaction times significantly researchgate.net.
Functionalization Approaches for Ligand Tailoring
The versatility of the salophen ligand system stems from the ease with which its peripheral structure can be modified. These modifications can fine-tune the steric and electronic properties of the ligand, which in turn influences the chemical behavior of its metal chelates.
The electronic properties of the salophen ligand can be systematically adjusted by introducing various functional groups onto the salicylaldehyde precursors researchgate.net. By starting with salicylaldehyde derivatives that bear either electron-donating groups (e.g., methoxy (B1213986), -OCH₃) or electron-withdrawing groups (e.g., nitro, -NO₂; halo, -Br), the electron density at the coordination site can be modulated mdpi.comresearchgate.net. For instance, the use of o-vanillin (which contains a methoxy group) or 2-hydroxy-5-nitrobenzaldehyde (B32719) as precursors results in functionalized salophen ligands with altered electronic profiles mdpi.com. This strategy is fundamental for tailoring the redox potential and catalytic activity of the corresponding metal complexes.
Table 2: Examples of Functionalized Salicylaldehyde Precursors and Their Effects
| Precursor | Functional Group | Type | Potential Effect on Ligand | Reference |
| Salicylaldehyde | -H | Neutral | Baseline electronic properties | mdpi.com |
| o-Vanillin | -OCH₃ | Electron-Donating | Increases electron density at oxygen donors | mdpi.com |
| 2-hydroxy-5-nitrobenzaldehyde | -NO₂ | Electron-Withdrawing | Decreases electron density at oxygen donors | mdpi.com |
| 5-Bromosalicylaldehyde | -Br | Electron-Withdrawing | Modifies electronic properties and solubility | researchgate.net |
| Azo-based salicylaldehydes | -N=N-Ar | Electron-Withdrawing/Conjugating | Extends π-system, introduces chromophore | ekb.eg |
Beyond the salicylidene units, the phenylenediamine bridge itself is a key site for modification. As discussed for the synthesis of the Salophen-10-carboxylate, using a substituted diamine like 3,4-diaminobenzoic acid is a primary example of this approach researchgate.net. Introducing substituents on this central ring can impose steric constraints that influence the geometry of the resulting metal complex. For example, bulky groups on the phenylenediamine backbone can distort the planarity of the ligand, which can be a critical factor in catalysis or molecular recognition applications. This modification allows for precise control over the three-dimensional structure of the ligand's coordination pocket.
Purification and Isolation Techniques for Ligand Precursors
The purity of the ligand precursors and the final salophen ligand is paramount for the successful synthesis of well-defined metal complexes. Several standard laboratory techniques are employed to isolate and purify these organic compounds.
Crude products obtained from the condensation reaction are often first isolated by simple filtration . The collected solid can then be washed with a cold solvent, such as ethanol, to remove unreacted starting materials or soluble impurities ekb.eg.
For a higher degree of purity, recrystallization is a widely used technique illinois.edu. This involves dissolving the crude compound in a minimum amount of a suitable hot solvent and allowing the solution to cool slowly. As the solubility decreases with temperature, the desired compound forms crystals, leaving impurities behind in the solution illinois.eduesisresearch.org.
When recrystallization is ineffective, or for separating mixtures of closely related compounds, column chromatography is the method of choice researchgate.net. In this technique, the crude mixture is loaded onto a stationary phase (commonly silica (B1680970) gel) and eluted with a mobile phase (a single solvent or a mixture, like hexane (B92381) and ethyl acetate). The components of the mixture travel through the column at different rates based on their polarity and affinity for the stationary phase, allowing for their separation and collection as purified fractions orgsyn.org.
Coordination Chemistry of Salophen 10 Carboxylate Iron Chelates
Synthetic Methodologies for Iron Complex Formation
The formation of iron salophen complexes involves the reaction of a tetradentate salophen ligand with an appropriate iron salt. azaruniv.ac.irmdpi.com The synthesis can be adapted to introduce various functional groups and axial ligands, influencing the final properties of the chelate.
The synthesis of iron(III)-salophen complexes is typically achieved through the reaction of the corresponding salophen ligand with an iron(III) salt, such as iron(III) chloride hexahydrate (FeCl₃·6H₂O). azaruniv.ac.ir The reaction is often carried out in a suitable solvent, with methanol (B129727) or ethanol (B145695) being common choices. researchgate.net Heating the reaction mixture to reflux is a standard procedure to ensure the completion of the complexation. researchgate.net For instance, one general method involves dissolving the salophen ligand and an iron(III) salt in a 1:1 molar ratio in absolute methanol and refluxing the mixture for several hours under an inert atmosphere. researchgate.net The resulting complex can then be isolated as a precipitate. The synthesis of iron(II) salophen complexes is less common but can be achieved under specific conditions. researchgate.net
Interactive Table:
| Reactants | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Salophen Ligand + Iron(III) Salt (e.g., FeCl₃) | Methanol or Ethanol | Reflux, Inert Atmosphere | Iron(III)-Salophen Complex | azaruniv.ac.irresearchgate.net |
| Chlorido[salophene]iron(III) + Imidazole (B134444) | n-Butanol | Dissolution, Precipitation | Axial Ligand Exchange | mdpi.com |
Stoichiometry is a critical factor in the synthesis of salophen iron chelates, with a 1:1 molar ratio of the salophen ligand to the iron salt being the most common approach for forming mononuclear complexes. researchgate.net This ensures the formation of the desired tetradentate chelate structure where one iron ion is coordinated by one salophen ligand.
The choice of solvent system is equally important. Solvents like methanol and ethanol are widely used due to their ability to dissolve the reactants and facilitate the reaction. researchgate.netekb.eg The solvent can also play a role in the final structure of the complex, sometimes coordinating to the metal center as an axial ligand. mdpi.com Furthermore, the solvent can influence the solubility of the final product, aiding in its isolation and purification. In some cases, ligand exchange reactions are performed in different solvents, such as n-butanol, to modify the axial ligand of a pre-synthesized iron-salophen complex. mdpi.com The solvent can also impact the redox behavior of the complex; for example, in solvents like dimethyl sulfoxide (B87167) (DMSO), a rapid attachment of the solvent to the iron center and release of the original axial ligand has been observed. mdpi.com
Iron Oxidation States within the Salophen-10-carboxylate Framework
Iron is known for its ability to exist in multiple oxidation states, with +2 (ferrous) and +3 (ferric) being the most common under physiological and related conditions. azaruniv.ac.irnih.gov The salophen ligand framework is adept at stabilizing both of these oxidation states, and the Fe(III)/Fe(II) redox couple is a key feature of these complexes. azaruniv.ac.ir
The salophen ligand, being a tetradentate N₂O₂ donor, can effectively coordinate to both Fe(II) and Fe(III) ions. azaruniv.ac.irnih.gov While Fe(III) salophen complexes are more commonly synthesized and studied, Fe(II) species are also accessible. researchgate.netnih.gov The stability of a particular oxidation state is influenced by the electronic properties of the salophen ligand, which can be tuned by adding substituents, and by the nature of any axial ligands coordinated to the iron center. azaruniv.ac.irmdpi.com For example, a series of iron(II/III) salophen complexes involving azole-derived ligands has been prepared, demonstrating the framework's ability to support both oxidation states. nih.gov The Fe(III) state often results in high-spin (S = 5/2) complexes, particularly in five-coordinate geometries. researchgate.net The interplay between the two oxidation states is crucial for the catalytic activity of these complexes, which often involves a redox cycle between Fe(III) and Fe(II). nih.gov
The redox potential of the Fe(III)/Fe(II) couple in salophen complexes is highly sensitive to the ligand field environment. azaruniv.ac.irmdpi.com This includes the electronic effects of substituents on the salophen ring and the identity of the axial ligands. Electrochemical studies, such as cyclic voltammetry, are used to measure these potentials. mdpi.comnih.gov
For a series of iron(III)-salophen complexes with different electron-withdrawing substituents on the phenylenediamine bridge, the reduction of Fe(III) to Fe(II) occurs at potentials that are influenced by these substituents. azaruniv.ac.ir Similarly, the nature of the axial ligand has a significant impact on the redox potential. mdpi.com For instance, replacing a chlorido axial ligand with an imidazole ligand alters the electronic environment around the iron center, thereby shifting the redox potential. mdpi.com In non-coordinating solvents like dichloromethane (B109758), the standard potential for the Fe(III)/Fe(II) reaction is directly related to the properties of the intact complex. mdpi.com Ligand field effects, dictated by the donor atoms of the salophen (N₂O₂) and any axial ligands, determine the splitting of the d-orbitals of the iron center, which in turn influences the redox potential and the magnetic properties of the complex.
Interactive Table:
| Complex Type | Redox Couple | Potential (V vs. Ag/Ag⁺) | Reference |
|---|---|---|---|
| Fe(III)-salophen with Cl substituent | Fe(III)/Fe(II) | -1.42 (Reduction) | azaruniv.ac.ir |
| Fe(III)-salophen with Br substituent | Fe(III)/Fe(II) | -1.46 (Reduction) | azaruniv.ac.ir |
| Fe(III)-salophen with NO₂ substituent | Fe(III)/Fe(II) | -1.45 (Reduction) | azaruniv.ac.ir |
| Iron(III) salen complex with Cl substituent | Fe(III)/Fe(II) | -0.464 (Reduction) | researchgate.net |
Note: Potentials can vary significantly based on experimental conditions, reference electrode, and solvent.
Coordination Geometry and Structural Elucidation Theoretical Models
The geometry of salophen iron chelates is typically either five-coordinate or six-coordinate. researchgate.netresearchgate.net The specific geometry is determined by the iron's oxidation state and the presence and number of additional ligands.
Structural elucidation relies on techniques like X-ray crystallography, which provides precise information on bond lengths and angles in the solid state. nih.govresearchgate.net In addition to experimental methods, theoretical models and quantum chemical calculations are employed to optimize the molecular and electronic structures of these complexes. researchgate.net These computational approaches can predict the most probable coordination geometry and provide insights into the electronic structure and bonding within the chelate. researchgate.net
Distorted Octahedral and Square Pyramidal Geometries
Iron-salophen complexes commonly exhibit five- or six-coordinate geometries. The specific geometry is heavily influenced by the iron's oxidation state and the nature of any additional ligands, known as axial or ancillary ligands.
Square Pyramidal Geometry: Five-coordinate iron(III)-salophen complexes frequently adopt a distorted square pyramidal geometry. In this arrangement, the four donor atoms (two nitrogen and two oxygen) of the salophen ligand form the base of the pyramid, with the iron atom slightly displaced out of this plane. The fifth coordination site, at the apex of the pyramid, is occupied by a single axial ligand, such as a chloride anion. An X-ray structure of an iron(II)-salophen complex involving an imidazole ligand also revealed a distorted square-pyramidal geometry.
Distorted Octahedral Geometry: Six-coordinate iron(III)-salophen complexes typically display a distorted octahedral geometry. Here, the N₂O₂ ligand occupies the four equatorial positions. The two axial positions (above and below the plane of the salophen ligand) are occupied by two ancillary ligands. For example, studies on iron(III) complexes with salophen-type ligands and azide (B81097) co-ligands have revealed a distorted octahedral geometry around the Fe(III) ion, with the salophen ligand in the equatorial plane and the azide and a solvent molecule (ethanol) in the axial positions. researchgate.net
The degree of distortion from ideal geometries is common and can be quantified using the τ parameter, which distinguishes between square pyramidal (τ ≈ 0) and trigonal bipyramidal (τ ≈ 1) geometries for five-coordinate complexes.
Influence of the Tetradentate N₂O₂ Coordination Sphere
The N₂O₂(salophen) ligand is not merely a passive scaffold but actively influences the properties of the iron center. As a tetradentate chelator, it imparts significant thermodynamic and kinetic stability to the complex. The delocalized π-electron system of the Schiff base ligand also plays a crucial role in the electronic properties of the complex.
The key features of the N₂O₂ coordination sphere include:
Planarity and Rigidity : The fused aromatic rings within the salophen backbone create a relatively rigid and planar coordination environment, which is a defining characteristic of this class of complexes. researchgate.net
Electronic Tuning : The electronic properties of the iron center can be modulated by introducing electron-donating or electron-withdrawing substituents onto the aromatic rings of the salophen ligand. mdpi.com For instance, electron-withdrawing groups on the phenylenediamine bridge can increase the Lewis acidity of the iron center. azaruniv.ac.ir A carboxylate group, being electron-withdrawing, would be expected to influence the redox potential of the Fe(III)/Fe(II) couple.
Stability : The chelate effect of the tetradentate ligand ensures that the salophen framework remains robustly bound to the iron center, even when axial ligands are exchanged. nih.gov
Role of Ancillary and Axial Ligands
While the salophen ligand defines the equatorial plane, the axial ligands play a critical role in determining the final geometry, reactivity, and electronic structure of the iron center.
Ligand Exchange Dynamics
The ligands occupying the axial positions of an iron-salophen complex can often be readily exchanged, particularly in solutions containing coordinating solvents or other potential ligands. nih.gov Studies have shown that when iron-salophen complexes with chloride or imidazole as axial ligands are dissolved in a coordinating solvent like dimethyl sulfoxide (DMSO), a rapid ligand exchange occurs, leading to the formation of a consistent solvent adduct. nih.gov This dynamic behavior is crucial, as the species present in solution may not be the same as the one isolated in the solid state, which has significant implications for reactivity and biological activity studies. nih.gov The stability of the initial complex and the coordinating ability of the solvent are key factors governing these exchange dynamics.
Impact of Anionic and Neutral Co-ligands
Anionic Ligands : Anionic ligands, such as halides (e.g., Cl⁻), nitrate (B79036) (NO₃⁻), or thiocyanate (B1210189) (SCN⁻), coordinate to the iron center to balance the charge, typically resulting in a neutral complex when iron is in the +3 oxidation state. mdpi.com
Neutral Ligands : Neutral ligands, such as imidazole, 1-methylimidazole, or solvent molecules like ethanol, can also occupy axial positions. mdpi.comresearchgate.net In the case of an Fe(III) center, coordination of a neutral ligand results in a cationic complex, requiring a counter-anion. mdpi.com
The electronic properties of these co-ligands directly influence the iron center. For example, the electron-donating or -withdrawing nature of the axial ligand can shift the redox potential of the Fe(III)/Fe(II) couple. nih.gov
Table 1: Examples of Axial Ligands in Iron-Salophen Complexes
| Complex Type | Axial Ligand(s) | Resulting Geometry (Typical) | Reference |
| [Fe(salophen)Cl] | Chloride (Cl⁻) | Square Pyramidal | mdpi.com |
| [Fe(salophen)(N₃)(C₂H₅OH)] | Azide (N₃⁻), Ethanol | Distorted Octahedral | researchgate.net |
| [Fe(salophen)(imidazole)]⁺ | Imidazole | Square Pyramidal | mdpi.com |
| µ-oxo dimer | Bridging Oxo (O²⁻) | Dimeric | mdpi.com |
Supramolecular Interactions in Crystal Packing and Self-Assembly
Furthermore, the introduction of functional groups onto the periphery of the salophen ligand can introduce other directional interactions, such as hydrogen bonding. mdpi.com A carboxylate group, for instance, is an excellent hydrogen bond acceptor and could participate in extensive hydrogen-bonding networks, influencing the crystal packing and potentially directing the self-assembly of the complex into specific one-, two-, or three-dimensional structures. mdpi.comnih.gov These non-covalent interactions are critical in the design of functional materials and crystal engineering. mdpi.comresearchgate.net
Advanced Characterization Methodologies for Iron Salophen Complexes
Vibrational Spectroscopic Techniques
Vibrational spectroscopy is a fundamental tool for confirming the formation of the chelate and for probing the nature of the bonding between the iron center and the donor atoms of the salophen and carboxylate ligands.
FT-IR spectroscopy is instrumental in verifying the coordination of the salophen ligand to the iron ion. The formation of the iron chelate is confirmed by characteristic shifts in the vibrational frequencies of the ligand's key functional groups upon complexation.
A critical vibrational mode is the azomethine stretch, ν(C=N), of the Schiff base. In the free salophen ligand, this band appears at a higher frequency. Upon coordination of the imine nitrogen atoms to the iron(III) center, this band typically shifts to a lower wavenumber (in the range of 1600-1604 cm⁻¹), indicating a decrease in the C=N bond order due to electron donation to the metal. azaruniv.ac.ir Another key indicator is the phenolic C-O stretching vibration, which is also altered upon deprotonation and coordination to the iron center. mdpi.com
The coordination of the carboxylate group is also analyzed via FT-IR. The difference (Δν) between the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching frequencies of the carboxylate group is diagnostic of its coordination mode. nih.gov
Monodentate Coordination: A large separation (Δν > 200 cm⁻¹) suggests a monodentate interaction, where only one carboxylate oxygen binds to the iron center.
Bidentate Chelating Coordination: A smaller separation (Δν < 110 cm⁻¹) is characteristic of a bidentate chelating mode, where both oxygen atoms of the carboxylate group coordinate to the same iron center. researchgate.netresearchgate.net
Bidentate Bridging Coordination: An intermediate separation (Δν ≈ 140-160 cm⁻¹) points to a bridging mode, where the carboxylate group links two different iron centers.
Furthermore, the appearance of new, weak bands in the far-infrared region (typically 420-552 cm⁻¹) can be attributed to the Fe-O (phenolic and carboxylate) and Fe-N (imine) stretching vibrations, directly confirming the formation of coordination bonds. azaruniv.ac.ir
Table 1: Characteristic FT-IR Frequencies for Salophen-10-carboxylate Iron Chelate
Resonance Raman (RR) spectroscopy, particularly when the excitation wavelength matches an electronic transition of the complex, is a powerful technique for probing the metal-ligand vibrations in iron-sulfur and other metalloproteins. nih.gov For iron salophen complexes, RR spectroscopy can provide complementary information to FT-IR, especially for the low-frequency vibrations corresponding to the Fe-N and Fe-O stretching modes in the 200–450 cm⁻¹ region. nih.govrsc.org These modes are often weak in FT-IR but can be selectively enhanced in RR spectra, offering detailed insight into the symmetry and strength of the coordination sphere. However, detailed Raman studies on this specific class of synthetic iron complexes are less commonly reported than FT-IR analyses.
Electronic Absorption and Emission Spectroscopic Approaches
Electronic spectroscopy probes the electron transitions within the molecule, providing information on the energy levels of the molecular orbitals and the nature of the metal-ligand electronic interactions.
The UV-Visible spectrum of a this compound is typically characterized by intense absorptions in the ultraviolet region and broader, less intense bands in the visible region. azaruniv.ac.ir
Intra-Ligand Transitions: The high-energy bands, generally observed between 260 nm and 340 nm, are assigned to π→π* and n→π* electronic transitions localized within the salophen ligand framework. azaruniv.ac.irresearchgate.net Upon coordination to the iron center, these bands may experience a bathochromic (red) shift, indicating electronic perturbation of the ligand's orbitals.
Ligand-to-Metal Charge Transfer (LMCT) Transitions: The most significant feature confirming complexation is the appearance of new, broad absorption bands at longer wavelengths, typically in the 380-450 nm range. azaruniv.ac.ir These bands are attributed to ligand-to-metal charge transfer (LMCT) transitions, specifically from the phenolate (B1203915) oxygen p-orbitals of the salophen ligand to the d-orbitals of the Fe(III) center. The presence and position of these LMCT bands are characteristic of iron(III) phenolate complexes.
Table 2: Typical Electronic Transitions for this compound in Solution
Photoluminescence is generally not an applicable or informative technique for the characterization of high-spin iron(III) complexes like the this compound. The paramagnetic nature of the Fe(III) center (with five unpaired d-electrons) provides efficient non-radiative pathways for the relaxation of excited states. This process, known as quenching, means that any potential fluorescence from the salophen ligand is typically suppressed upon chelation to iron. While diamagnetic metal-salophen complexes (e.g., with Zn²⁺ or Al³⁺) can be highly fluorescent, the paramagnetic iron center makes the resulting chelate effectively non-emissive.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Probing
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for confirming the structure of the organic salophen ligand prior to complexation. However, its application to the final iron chelate is complicated by the metal's electronic properties.
For the diamagnetic salophen ligand itself, ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments, allowing for unambiguous structural confirmation. Upon chelation with a paramagnetic Fe(III) center, the NMR spectrum of the ligand is dramatically altered. The unpaired electrons on the iron atom create a strong local magnetic field, leading to:
Large Paramagnetic Shifts: The chemical shifts of the ligand's protons are spread over a very wide range, often from -30 to +160 ppm. vu.lt
Significant Signal Broadening: The rapid electronic relaxation of the paramagnetic center causes efficient nuclear relaxation, resulting in very broad NMR signals. researchgate.net The line widths can be in the range of 1500–3000 Hz, often obscuring fine details like spin-spin coupling. nih.gov
While these effects make detailed structural assignment of the complex itself very challenging, the observation of a spectrum with widely dispersed and broadened resonances serves as strong evidence for the formation of a paramagnetic complex. researchgate.netnih.gov Therefore, NMR is used primarily to verify the purity and structure of the ligand and to confirm the successful formation of a paramagnetic iron chelate, rather than for its detailed structural analysis in solution.
¹H and ¹³C NMR for Ligand Integrity and Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of the salophen-based ligand framework and for probing the local chemical environment of its constituent atoms. In diamagnetic metal complexes, such as those of zinc(II), the ¹H and ¹³C NMR spectra provide sharp, well-resolved signals that are readily assigned.
For salophen ligands, the proton (¹H) NMR spectra typically exhibit characteristic signals for the imine protons (-CH=N-), aromatic protons of the salicylaldehyde (B1680747) and phenylenediamine moieties, and the phenolic hydroxyl protons (-OH) if the ligand is not coordinated to a metal. researchgate.net For instance, in a simple, unsubstituted salophen ligand, the imine protons often appear as a singlet around 8.9 ppm, while the phenolic protons are observed as a broad singlet at a downfield chemical shift, typically above 12 ppm, due to hydrogen bonding. researchgate.net The aromatic protons resonate in the range of 6.8 to 7.7 ppm, with their multiplicity and exact chemical shifts depending on the substitution pattern. researchgate.net
Upon complexation with a diamagnetic metal ion like Zn(II), the phenolic proton signal disappears, confirming coordination to the metal center. researchgate.net The imine and aromatic proton signals often experience shifts, reflecting the change in the electronic environment upon chelation. nih.gov
The carbon-¹³ (¹³C) NMR spectra provide complementary information. The carbon atoms of the imine group typically resonate around 164-166 ppm. researchgate.netresearchgate.net The aromatic carbons show a series of signals in the 115-160 ppm region, and the specific chemical shifts can be sensitive to the electronic effects of substituents on the aromatic rings. researchgate.netnih.gov For a carboxylated derivative like this compound, the carboxyl carbon would be expected to show a characteristic resonance in the 165-185 ppm region, depending on its protonation state and coordination environment. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Salophen Ligands and a Diamagnetic Analogue.
| Atom Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Phenolic OH | > 12 | - |
| Imine CH | ~8.9 | ~165 |
| Aromatic CH | 6.8 - 7.7 | 115 - 140 |
| Aromatic C-O | - | ~160 |
| Aromatic C-N | - | ~142 |
| Carboxylate COOH | - | ~170-180 |
Note: The chemical shifts are approximate and can vary based on the solvent, concentration, and specific substituents on the salophen framework. The data is based on general salophen ligands and related compounds, not specifically this compound.
Paramagnetic NMR for Iron-Containing Species
The presence of a paramagnetic metal center, such as iron(III) in the this compound, dramatically alters the NMR spectrum. The unpaired electrons of the iron ion lead to large chemical shift ranges, significant line broadening, and altered relaxation times of the nuclear spins. libretexts.orgnih.gov While this can complicate spectral interpretation, it also provides a wealth of information about the electronic structure and the magnetic properties of the complex. nih.gov
The signals in a paramagnetic NMR spectrum are spread over a much wider range than in a diamagnetic spectrum, which can be several hundred ppm. nih.gov This large chemical shift dispersion, known as the hyperfine shift, arises from two contributions: the contact shift, which is due to the delocalization of unpaired electron spin density onto the ligand nuclei, and the pseudocontact shift, which results from the anisotropic magnetic susceptibility of the metal center. naturalspublishing.com
For high-spin iron(III) complexes, the fast electronic relaxation times often result in observable, albeit broad, NMR spectra. nih.gov The protons closest to the paramagnetic iron center experience the largest hyperfine shifts and the most significant line broadening. libretexts.org By analyzing the temperature dependence of the paramagnetic shifts (a Curie plot), one can gain insights into the magnetic coupling within the molecule. nih.gov While detailed structural elucidation from first principles is challenging, paramagnetic NMR serves as a powerful fingerprinting technique to confirm the presence of the iron-ligand coordination and to study ligand exchange processes in solution. libretexts.org
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of the this compound and for obtaining structural information through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of metallo-organic complexes as it often allows for the observation of the intact molecular ion. nih.gov For this compound, ESI-MS would be expected to show a prominent peak corresponding to the [M]+ or [M+H]+ ion, where M is the intact complex. Given the molecular formula of a related, unsubstituted salophen iron chelate as C₂₀H₁₆FeN₂O₂, the expected molecular weight is approximately 372.2 g/mol . youtube.com The addition of a carboxylate group would increase this mass accordingly.
The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. Common fragmentation pathways for similar Schiff base complexes involve the cleavage of bonds within the ligand backbone. For a carboxylated salophen complex, characteristic fragmentation would likely involve the loss of the carboxyl group (as CO₂) and fragmentation of the salophen ligand itself. libretexts.org The fragmentation of the aromatic rings and the cleavage of the imine bonds are also common pathways that can help to confirm the structure of the ligand. libretexts.orgresearchgate.net
Table 2: Expected ESI-MS Data for this compound.
| Ion | Description | Expected m/z |
| [M+H]⁺ | Protonated molecular ion | ~417.2 |
| [M-CO₂]⁺ | Loss of carbon dioxide | ~373.2 |
| Ligand Fragments | Various fragments from the salophen backbone | Variable |
Note: The expected m/z values are calculated based on the addition of a carboxyl group to the salophen iron chelate structure (C₂₁H₁₆FeN₂O₄) and will vary based on the exact isotopic composition. The fragmentation pattern is predictive and based on general principles of mass spectrometry.
X-ray Diffraction Techniques for Solid-State Structure
X-ray diffraction (XRD) techniques are the most powerful methods for the direct determination of the three-dimensional atomic arrangement of a crystalline solid.
Single-Crystal X-ray Diffraction for Coordination Geometry and Bond Parameters
When suitable single crystals of this compound can be grown, single-crystal X-ray diffraction (SCXRD) provides an unambiguous determination of its molecular structure. nih.govspringernature.com This technique yields precise information on bond lengths, bond angles, and the coordination geometry around the iron center. unipa.it For iron-salophen type complexes, a square pyramidal or distorted octahedral geometry is commonly observed, depending on the presence of axial ligands. researchgate.net
The SCXRD data would reveal the planarity of the salophen ligand and how the carboxylate group is oriented with respect to the rest of the molecule. It would also provide the exact Fe-O and Fe-N bond lengths, offering direct insight into the nature of the coordination bonds. Furthermore, the crystal packing can be analyzed to understand the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the solid-state architecture. nih.gov
Powder X-ray Diffraction for Phase Identification
Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of polycrystalline materials. mdpi.com It is used to identify the crystalline phases present in a bulk sample and to assess its purity. researchgate.net The PXRD pattern of a crystalline material is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ). naturalspublishing.com
For this compound, PXRD would be used to confirm that the synthesized material is a single crystalline phase. mdpi.com The positions and intensities of the diffraction peaks can be compared to a simulated pattern derived from single-crystal data, if available, or used for phase identification by comparison with databases. researchgate.net The width of the diffraction peaks can also provide information about the crystallite size and the degree of crystalline perfection. In the absence of single crystals, PXRD data can sometimes be used for structure solution, although this is a more complex process.
Electrochemical Analysis Techniques
Electrochemical methods are powerful tools for probing the redox characteristics of iron salophen complexes. By studying the electron transfer processes, researchers can gain a comprehensive understanding of the complex's stability and reactivity in different chemical environments.
Cyclic Voltammetry for Redox Behavior
Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of metal complexes. researchgate.net In a typical CV experiment, the potential is swept linearly to a set value and then reversed, revealing information about the oxidation and reduction processes. For iron salophen complexes, CV can identify the Fe(III)/Fe(II) and sometimes the Fe(II)/Fe(I) redox couples. researchgate.net
The solvent plays a critical role in the electrochemical behavior of these complexes. In non-coordinating solvents like dichloromethane (B109758) (DCM) and acetonitrile (B52724) (ACN), the integrity of the initial complex is often maintained, allowing for the direct measurement of the standard potential dependent on the axially bound ligand. mdpi.comresearchgate.net However, in coordinating solvents such as dimethyl sulfoxide (B87167) (DMSO), solvent molecules can displace the axial ligand, leading to a shift in the redox potential. mdpi.comresearchgate.net For instance, various [salophene]iron(III) complexes with different axial ligands show a convergence of their half-wave potentials (E₁⸝₂) to a narrow range of -720 to -730 mV in DMSO, indicating the formation of a [DMSO[salophene]iron(III)]⁺ species. mdpi.com
The electronic nature of the salophen ligand and any axial ligands significantly influences the redox potentials. Electron-donating groups on the ligand framework or an electron-rich axial ligand, like acetate, increase the electron density at the iron center, making the complex easier to oxidize and thus shifting the redox potential to more negative values. researchgate.netmdpi.com Conversely, electron-withdrawing groups would be expected to have the opposite effect. The presence of a μ-oxo dimer, formed from the monomeric complex in the presence of oxygen, shifts the signal to a more anodic potential, indicating strong electron-donating properties of the oxygen bridge. mdpi.com
| Complex | Axial Ligand | E₁⸝₂ (mV vs. Fc/Fc⁺) in DCM | E₁⸝₂ (mV vs. Fc/Fc⁺) in ACN | E₁⸝₂ (mV vs. Fc/Fc⁺) in DMSO |
|---|---|---|---|---|
| 1 | Cl⁻ | -716 | -695 | -730 |
| 2 | NO₃⁻ | -678 | -668 | -728 |
| 3 | SCN⁻ | -682 | -674 | -725 |
| 4 | CH₃COO⁻ | -873 | -819 | -730 |
| 5 | Imidazole (B134444) | -660 | -665 | -722 |
| 6 | 1-Methylimidazole | -662 | -668 | -726 |
Differential Pulse Voltammetry (DPV)
Differential pulse voltammetry (DPV) is a more sensitive technique than CV and is particularly useful for resolving overlapping redox processes and for quantitative analysis. nih.govhueuni.edu.vn DPV applies a series of regular voltage pulses superimposed on a linear voltage sweep. The current is measured just before and at the end of each pulse, and the difference is plotted against the base potential. This method enhances the peak resolution and lowers the detection limits. nih.gov
For iron complexes, DPV has been successfully employed to discriminate between the cyclic conversion of Fe³⁺ and Fe²⁺ and the various oxidative steps associated with the ferroxidase centers in proteins like ferritin. nih.gov This suggests that DPV could be a valuable tool for studying the detailed electron transfer steps in the redox chemistry of this compound, potentially distinguishing between metal-centered and ligand-centered redox events. nih.gov The technique's ability to provide high species-specific sensitivity makes it ideal for analyzing complex electrochemical systems. nih.gov
Rotating Disk Electrode (RDE) Voltammetry
Rotating disk electrode (RDE) voltammetry is a hydrodynamic technique where the working electrode is rotated at a constant and controlled rate. wikipedia.org This rotation induces a well-defined flow of the analyte to the electrode surface, resulting in a steady-state limiting current that is governed by mass transport, rather than diffusion alone as in stationary electrode techniques like CV. wikipedia.orgpineresearch.com
RDE is used to determine diffusion coefficients and the kinetics of electron transfer. researchgate.net By analyzing the limiting current as a function of the rotation rate (using the Levich equation), one can obtain the diffusion coefficient of the electroactive species. The shape of the voltammogram provides information about the kinetics of the electrode reaction. researchgate.net For iron complexes, RDE has been used to determine the diffusion coefficients and apparent rates of charge transfer in non-aqueous solutions like acetonitrile. researchgate.net This technique would be instrumental in characterizing the mass transport properties and the intrinsic electron transfer kinetics of this compound.
Magnetic Susceptibility Measurements
Magnetic susceptibility measurements provide crucial information about the magnetic state of the iron center in salophen complexes. These measurements determine whether the complex is paramagnetic, diamagnetic, or exhibits more complex magnetic behavior like antiferromagnetism or ferromagnetism. The effective magnetic moment (μ_eff), calculated from the magnetic susceptibility data, is particularly informative about the spin state of the iron ion.
For iron(III) complexes (d⁵), a high-spin state (S = 5/2) is expected to have a magnetic moment of approximately 5.92 μB, while a low-spin state (S = 1/2) would have a moment of about 1.73 μB. For iron(II) complexes (d⁶), the high-spin state (S = 2) has a theoretical spin-only magnetic moment of 4.90 μB, whereas the low-spin state (S = 0) is diamagnetic. mdpi.com
The temperature dependence of the magnetic susceptibility can reveal the nature of magnetic interactions between iron centers in polynuclear complexes or in the solid state. For instance, antiferromagnetic coupling between iron centers would lead to a decrease in the magnetic moment upon cooling. researchgate.net In some cases, iron salophen-type complexes have been shown to exhibit spin crossover (SCO) behavior, where the spin state of the iron center changes in response to external stimuli like temperature. mdpi.com Magnetic susceptibility measurements are the primary method for identifying and characterizing such phenomena.
| Iron Ion | Spin State (S) | Theoretical Spin-Only Magnetic Moment (μB) | Typical Experimental Range (μB) |
|---|---|---|---|
| Fe(III) (d⁵) | High-Spin (5/2) | 5.92 | 5.7 - 6.0 |
| Fe(III) (d⁵) | Low-Spin (1/2) | 1.73 | ~2.0 |
| Fe(II) (d⁶) | High-Spin (2) | 4.90 | 5.1 - 5.5 |
| Fe(II) (d⁶) | Low-Spin (0) | 0 | Diamagnetic |
Mössbauer Spectroscopy for Iron Oxidation State and Spin State Determination
Mössbauer spectroscopy is a highly sensitive nuclear technique that provides detailed information about the chemical environment of iron nuclei. slideshare.netresearchgate.net It is particularly powerful for determining the oxidation state and spin state of iron in a complex. researchgate.netrsc.org The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ).
The isomer shift (δ) is a measure of the s-electron density at the nucleus and is directly related to the oxidation state of the iron atom. Higher oxidation states generally correspond to lower s-electron density and thus less positive (or more negative) isomer shifts. researchgate.netresearchgate.net For example, high-spin Fe(III) complexes typically exhibit isomer shifts in the range of +0.2 to +0.5 mm/s, while high-spin Fe(II) complexes show shifts in the range of +0.6 to +1.2 mm/s (relative to iron metal at room temperature).
The quadrupole splitting (ΔEQ) arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. This parameter provides information about the symmetry of the coordination environment and the spin state of the iron. Low-spin Fe(II) (t₂g⁶) has a spherically symmetric d-electron distribution and thus exhibits a small or zero quadrupole splitting. In contrast, high-spin Fe(II) (t₂g⁴eg²) and low-spin Fe(III) (t₂g⁵) have asymmetric electron distributions, leading to significant quadrupole splitting. High-spin Fe(III) (t₂g³eg²) has a spherically symmetric d-electron distribution and should ideally have zero quadrupole splitting, but distortions from perfect cubic symmetry can induce a small splitting.
By carefully analyzing both the isomer shift and quadrupole splitting, Mössbauer spectroscopy allows for the unambiguous assignment of the oxidation and spin states of the iron center in this compound. copernicus.org
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations
There is a notable absence of specific studies applying Density Functional Theory (DFT) to Salophen-10-carboxylate iron chelate in the surveyed literature. DFT is a powerful computational method used to investigate the electronic structure of many-body systems, which could provide significant insights into the properties of this molecule.
Geometry Optimization and Electronic Structure Analysis
Detailed reports on the geometry optimization and electronic structure analysis of this compound are not available. Such studies would be crucial for understanding the three-dimensional arrangement of its atoms, bond lengths, bond angles, and the distribution of electron density, which are fundamental to its chemical reactivity and physical properties.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound has not been reported. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key parameter for determining a molecule's chemical stability, reactivity, and electronic transport properties.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction
No specific applications of Time-Dependent Density Functional Theory (TD-DFT) to predict the electronic spectra of this compound have been found. This computational technique is instrumental in understanding the electronic transitions within a molecule and simulating its UV-Vis absorption spectrum, which could help in its characterization and the prediction of its photophysical properties.
Computational Prediction of Spectroscopic Parameters
There is a lack of published data on the computational prediction of spectroscopic parameters for this compound. Such calculations could complement experimental spectroscopic techniques like infrared (IR) and Raman spectroscopy by helping to assign vibrational modes and interpret complex spectra.
Quantitative Structure-Activity Relationship (QSAR) Studies
While the broader field of drug discovery and material science often employs Quantitative Structure-Activity Relationship (QSAR) models, their specific application to a theoretical framework involving this compound has not been documented. QSAR studies would be necessary to correlate its structural or property descriptors with its biological activity or other functional outcomes, but the foundational computational data required for such models is currently unavailable.
Catalytic Applications and Mechanistic Insights
Water Oxidation Catalysisresearchgate.net
Iron complexes featuring tetradentate Schiff base ligands like salophen have emerged as effective molecular electrocatalysts for water oxidation, a crucial reaction for developing artificial photosynthetic systems. azaruniv.ac.ir These complexes offer a blend of stability, ease of preparation, and favorable electrochemical properties. azaruniv.ac.irnih.gov
Electrocatalytic and Photocatalytic Systemsresearchgate.net
Salophen-iron(III) complexes have been successfully employed as electrode materials for heterogeneous electrocatalytic water oxidation. azaruniv.ac.ir When applied to an electrode surface in a buffer solution, these complexes demonstrate significant catalytic activity compared to unmodified electrodes. azaruniv.ac.ir The catalytic process is confirmed to be molecular in origin. nih.gov
In addition to electrocatalysis, salophen complexes with various first-row transition metals, including iron, have been shown to catalyze photochemical water oxidation. nih.gov These systems typically operate in neutral pH buffer solutions and utilize a photosensitizer, such as [Ru(bpy)₃]²⁺, and a sacrificial chemical oxidant to drive the reaction. nih.gov
Role of Substituents on Catalytic Activityresearchgate.net
The catalytic efficiency of salophen-iron complexes in water oxidation is highly sensitive to the electronic effects of substituents on the salophen ligand framework. azaruniv.ac.irnih.gov Research has shown that incorporating electron-withdrawing groups onto the central phenyl ring of the ligand can significantly enhance catalytic performance. azaruniv.ac.irazaruniv.ac.ir
A comparative study of iron(III)-salophen complexes with chloro, bromo, and nitro substituents revealed that the nature of the substituent directly impacts the overpotential required for water oxidation. azaruniv.ac.irazaruniv.ac.ir The complex bearing a nitro group exhibited the highest activity, requiring a lower overpotential to achieve a specific current density compared to its halogenated counterparts. azaruniv.ac.irazaruniv.ac.ir This enhanced activity is attributed to a larger electrochemically active surface area (ECSA), which provides more active catalytic sites for the reaction. azaruniv.ac.ir
Table 1: Electrocatalytic Water Oxidation Performance of Substituted Fe(III)-Salophen Complexes Data sourced from studies in borate (B1201080) buffer solution.
| Complex Substituent | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | ECSA-related Cdl (mF cm⁻²) |
| 4-Nitro | 485 | 216 | 5.21 |
| 4-Chloro | 625 | Not specified | 2.24 |
| 4-Bromo | 675 | Not specified | 1.04 |
ECSA: Electrochemically Active Surface Area; Cdl: Double-layer capacitance.
Mechanistic Pathways of Water Oxidationresearchgate.net
The mechanism of water oxidation catalyzed by iron complexes is generally understood to proceed through the formation of high-valent iron-oxo species. nih.gov Spectroscopic monitoring and kinetic studies of iron-based catalytic systems indicate that these highly reactive intermediates are responsible for the critical oxygen-oxygen bond formation step. nih.gov The redox potential of the Fe³⁺/Fe²⁺ couple, which is crucial for the catalyst's role, is modulated by the coordination environment provided by the salophen ligand. azaruniv.ac.ir Chronoamperometry tests have confirmed that these salophen-based iron catalysts are stable and durable electrocatalysts for water oxidation. azaruniv.ac.ir
Carbon Dioxide Reduction Catalysisaminer.org
Iron-salophen complexes are also at the forefront of research into the photocatalytic reduction of carbon dioxide (CO₂), a key strategy for converting a greenhouse gas into valuable chemical feedstocks like carbon monoxide (CO). researchgate.netresearchgate.net These earth-abundant molecular catalysts offer a cost-effective alternative to precious metal-based systems. acs.orgconicet.gov.ar
Visible-Light-Driven Reduction Systemsaminer.org
Efficient CO₂ reduction has been achieved using systems that are entirely based on earth-abundant elements. researchgate.netacs.org A typical photocatalytic system involves an iron-salophen complex as the catalyst, a copper-based photosensitizer for harvesting visible light, and a sacrificial reductant in a mixed-solvent system. researchgate.netconicet.gov.ar Photophysical studies combined with Density Functional Theory (DFT) calculations have been employed to track reaction intermediates and elucidate the reaction mechanism. researchgate.net The process is initiated by the visible-light excitation of the photosensitizer, which then transfers an electron to the iron-salophen catalyst, activating it for the subsequent reduction of CO₂.
Turnover Numbers and Selectivity for CO Productionaminer.org
Photocatalytic systems using iron-salophen complexes have demonstrated impressive performance for CO₂ reduction. researchgate.netacs.org When using 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole (BIH) as the sacrificial reductant, these systems achieve high turnover numbers (TON) for CO production, indicating robust catalytic activity. researchgate.netconicet.gov.ar Furthermore, they exhibit excellent selectivity for the production of CO over the competing hydrogen evolution reaction (HER). researchgate.net
Table 2: Performance of a Visible-Light-Driven CO₂ Reduction System with an Fe-Salophen Catalyst
| Parameter | Value |
| Maximum Turnover Number (TON) for CO | 900–1600 |
| Maximum Initial Turnover Frequency (TOF) | 1300–1700 h⁻¹ |
| CO/H₂ Selectivity | 93–96% |
| Quantum Yield (at 420 nm) | 12–15% |
These results highlight the potential of iron-salophen complexes as highly efficient and selective catalysts for the photoreduction of CO₂. researchgate.net
Photophysical Studies and Reaction Intermediates
Understanding the excited states and transient species of salophen-iron complexes is crucial for elucidating reaction mechanisms. Photophysical studies provide insight into the electronic transitions that can be harnessed in photocatalysis and help identify key intermediates.
UV-visible spectroscopy of iron-salophen complexes reveals characteristic absorption bands. Intense absorptions observed between 250 and 400 nm are typically assigned to intraligand π → π* and n → π* transitions within the salophen framework. rsc.org Broader, less intense absorptions in the 400 to 600 nm region are often attributed to ligand-to-metal charge transfer (LMCT) transitions, specifically from the phenolate (B1203915) moieties to the iron center. rsc.org
Advanced techniques, such as ultrafast X-ray spectroscopy and scattering, are employed to probe the dynamics of photoexcited states in iron complexes. nih.gov These methods allow for the characterization of transient states like metal-to-ligand charge transfer (MLCT) and metal-centered (MC) excited states, which are often pivotal in light-driven chemical transformations. nih.gov
Several reaction intermediates have been identified or proposed for salophen-iron catalytic cycles. High-resolution mass spectrometry has confirmed the presence of the core [[salophene]iron(III)] cation as a stable unit. mdpi.com Under certain conditions, particularly in the presence of oxygen, a μ-oxo-bridged dimer, [μ-oxo-[[salophene]iron(III)]₂], can form and has been detected spectroscopically. mdpi.com This dimeric species is often involved in the catalytic redox cycle. acs.org Furthermore, electrochemical studies suggest that oxidation can sometimes occur on the ligand itself, generating a ligand radical cation, rather than exclusively at the metal center. rsc.org
Oxidation Reactions of Organic Substrates
Salophen-iron chelates are effective catalysts for a variety of oxidation reactions involving organic molecules. Their activity stems from the ability of the iron center to mediate electron transfer and activate oxidizing agents.
Iron(III)-salophene complexes have been shown to catalyze the oxygenation of C-H bonds, a reaction of significant interest in synthetic chemistry. A notable example is their ability to induce the extensive hydroperoxidation of polyunsaturated fatty acids, such as arachidonic acid and adrenic acid, found in membrane phospholipids (B1166683). acs.org This reactivity, which targets the C-H bonds adjacent to double bonds in the fatty acid chains, is a key step in initiating ferroptosis, a form of programmed cell death. acs.org
The selective oxidation of sulfides to sulfoxides without over-oxidation to sulfones is a valuable transformation. Iron(III)-salen complexes, which are structurally analogous to their salophen counterparts, efficiently catalyze the oxidation of organic sulfides to sulfoxides using hydrogen peroxide (H₂O₂) as the terminal oxidant. nih.gov The reaction kinetics often follow the Michaelis–Menten model, indicating the formation of a catalyst-substrate complex. nih.gov The rate of this reaction is sensitive to the electronic nature of substituents on both the sulfide (B99878) substrate and the salen ligand. nih.gov While various iron species have been proposed as the active oxidant, the exact nature remains a subject of investigation. nih.gov
| Substrate (ArSMe) | Relative Reactivity | Product Selectivity (Sulfoxide) |
| p-methoxythioanisole | High | High |
| Thioanisole | Moderate | High |
| p-chlorothioanisole | Low | High |
| This interactive table summarizes the influence of electronic substituents on the selective oxidation of aryl sulfides (ArSMe) catalyzed by analogous iron-Schiff base complexes. Data is representative of findings where electron-donating groups on the sulfide enhance the reaction rate. nih.gov |
The aerobic oxidation of hydroquinones to benzoquinones is an important industrial process. While specific studies on the iron-salophen complex are not prevalent, detailed mechanistic work on the analogous Co(salophen) complex provides significant insights. acs.orgnih.gov The Co(salophen)-catalyzed reaction uses molecular oxygen (O₂) as the ultimate oxidant. acs.org Kinetic and spectroscopic data suggest a mechanism where the Co(II) complex first activates O₂ to form a Co(III)-superoxide intermediate. acs.orgnih.gov This species then abstracts a hydrogen atom from the hydroquinone. acs.org The turnover-limiting step is identified as a proton-coupled electron transfer involving a semiquinone species and a Co(III)-hydroperoxide intermediate. acs.orgnih.gov Separately, studies have shown that even simple ferric iron (Fe(III)) can mediate the catalytic oxidation of hydroquinones in the presence of oxygen, proceeding through semiquinone and superoxide (B77818) radical intermediates, which supports the plausibility of this transformation being effectively catalyzed by an iron-salophen chelate. nih.gov
A central feature of the catalytic activity of salophen-iron complexes is the redox cycling of the iron center. In many oxidative processes, the mechanism involves a cycle between Fe(III) and Fe(II) states. acs.org As supported by cyclic voltammetry, the Fe(III) complex can be reduced to an Fe(II) species, which is then capable of reacting with oxidants like hydrogen peroxide or molecular oxygen. acs.org This re-oxidation of the iron center regenerates the active catalyst and often produces reactive oxygen species (ROS) that perform the substrate oxidation. mdpi.com The reversible formation of μ-oxo-bridged Fe(III) dimers is also considered a component of this redox mechanism. mdpi.com The specific redox potential of the Fe(III)/Fe(II) couple is influenced by factors such as the solvent and the nature of any axial ligands bound to the iron, which in turn dictates the complex's catalytic efficiency. mdpi.com
Other Catalytic Transformations (if identified in research)
Beyond oxidation reactions, closely related iron-Schiff base complexes have demonstrated utility in other areas of catalysis. For instance, salen-iron complexes have been applied as catalysts for the ring-opening polymerization (ROP) of rac-lactide to produce polylactide, a biodegradable polymer. nih.gov These catalysts can exert good control over the molecular weight of the resulting polymer and, in some cases, show a preference for producing isotactic polylactide. nih.gov This activity highlights the potential for salophen-iron chelates to be applied in polymer synthesis, expanding their catalytic scope beyond redox chemistry.
Catalyst Stability and Reusability in Heterogeneous and Homogeneous Systems
The long-term stability and potential for reuse of a catalyst are critical factors for its practical and industrial viability. For "Salophen-10-carboxylate iron chelate," its efficacy is not only determined by its initial activity but also by its robustness over multiple catalytic cycles. This section explores the stability and reusability of this chelate in both homogeneous and heterogeneous catalytic environments, drawing insights from closely related iron Schiff base complexes due to the limited direct data on the specified compound.
In homogeneous catalysis , the catalyst and reactants exist in the same phase, which often leads to high activity and selectivity due to the well-defined nature of the active sites. However, a significant drawback of homogeneous systems is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination and loss of the expensive catalyst. Furthermore, homogeneous catalysts can be prone to deactivation through various mechanisms such as aggregation, ligand degradation, or changes in the metal's oxidation state. For iron-based catalysts, deactivation can be particularly relevant. mdpi.com
Conversely, heterogeneous catalysis , where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid or gas phase reaction), offers straightforward separation and recycling. mdpi.com This is often achieved by immobilizing the homogeneous catalyst onto a solid support. mdpi.com While this approach enhances reusability, it can sometimes lead to a decrease in catalytic activity compared to the homogeneous counterpart due to mass transfer limitations or altered geometry of the active sites. mdpi.com The stability of heterogeneous catalysts is also a concern, with leaching of the active metal from the support being a primary deactivation pathway. nih.gov
Research into related iron Schiff base complexes provides valuable insights into the expected stability and reusability of this compound. For instance, iron complexes have been successfully immobilized on various supports like silica (B1680970), carbon nanotubes, and polymers to enhance their stability and facilitate reuse. mdpi.com Studies on other metallosalophen complexes, such as those with manganese, have demonstrated good reusability when anchored to supports like graphene oxide. nih.gov
The stability of iron-based catalysts is also influenced by the reaction conditions. For example, in Fischer-Tropsch synthesis, the stability of different iron carbide phases is dependent on the temperature and gas phase composition. nih.gov A study on a heterogeneous palladium(II) catalyst highlighted that deactivation could occur through reduction of the metal center, but its activity could be restored by treatment with an oxidizing agent, a principle that could potentially apply to iron-based catalysts as well.
The following data tables present representative findings on the reusability of analogous catalyst systems, illustrating the performance that might be anticipated for a well-designed heterogeneous this compound catalyst.
Table 1: Representative Reusability of a Heterogenized Metallaphotoredox Catalyst in Continuous Flow
This table illustrates the stability of a heterogeneous catalyst in a continuous-flow packed-bed reactor over an extended period. This setup is a model for industrial applications where long-term catalyst performance is crucial. The data shows a minor decrease in yield over seven days, indicating good catalyst stability.
| Time (days) | Yield (%) | Catalyst Turnover Number (TON) |
| 1 | 95 | 5 |
| 2 | 94 | 10 |
| 3 | 93 | 15 |
| 4 | 92 | 20 |
| 5 | 92 | 25 |
| 6 | 91 | 30 |
| 7 | 90 | 35 |
This data is representative of a heterogeneous metallaphotoredox catalyst and is intended to be illustrative of potential long-term stability.
Table 2: Reusability of an Immobilized Iron Catalyst in Batch Reactions
This table demonstrates the performance of a heterogeneous iron catalyst over several consecutive batch reaction cycles. The ability to be reused multiple times without a significant loss of activity is a key advantage of heterogeneous catalysts. mdpi.com
| Catalytic Cycle | Conversion (%) |
| 1 | 98 |
| 2 | 97 |
| 3 | 96 |
| 4 | 95 |
| 5 | 93 |
| 6 | 92 |
| 7 | 91 |
This data is representative of a generic immobilized iron catalyst and illustrates typical performance over multiple uses. mdpi.com
Molecular and Bioinorganic Interactions: Mechanistic Investigations
Enzyme Mimicry and Biomimetic Catalysis
Salophen-iron complexes serve as functional mimics for several classes of iron-dependent enzymes, providing valuable insights into their catalytic mechanisms. nih.gov The core of this mimicry lies in the ability of the salophen ligand to create a coordination environment around the iron center that resembles the active sites of these metalloenzymes. nih.gov
The cytochrome P450 (P450) superfamily of enzymes are heme-containing monooxygenases crucial for metabolism and detoxification. mdpi.com Synthetic models, evolving from simple porphyrins to more sophisticated supramolecular systems, have been instrumental in understanding their function. rsc.org Iron-salophen complexes contribute to this field by mimicking the P450 active site. nih.gov The catalytic cycle of P450 enzymes involves a key high-valent oxoiron intermediate, known as Compound I, which is the primary oxidizing species. mdpi.com Salophen-iron chelates can replicate aspects of this reactivity, catalyzing oxidation reactions that are characteristic of P450 enzymes. nih.gov The design of these mimics, such as incorporating a five-coordinated Fe(II) center, allows for the binding of molecular oxygen, structurally echoing the heme prosthetic group in the natural enzyme. mdpi.com
Salophen-iron complexes also exhibit catalytic activities that mimic non-heme iron enzymes, including dioxygenases and superoxide (B77818) dismutase (SOD). nih.gov
Dioxygenase Mimicry : Catechol dioxygenases are enzymes that catalyze the oxidative cleavage of aromatic rings, a critical step in the degradation of aromatic compounds. nih.gov These enzymes are classified based on their cleavage pattern: intradiol dioxygenases contain an Fe(III) center, while extradiol dioxygenases have an Fe(II) center. nih.gov Iron(III)-salophen complexes can model the function of intradiol catechol dioxygenases, facilitating the cleavage of catechol-type substrates. nih.gov
Superoxide Dismutase (SOD) Mimicry : SODs are essential antioxidant enzymes that protect cells from oxidative damage by catalyzing the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). nih.gov The catalytic activity of SOD enzymes depends on the metal-centered reduction and oxidation of the superoxide anion. nih.gov Salen-type metal complexes, including iron and manganese derivatives, have been developed as potent SOD mimics. nih.govnih.govnih.gov They replicate the catalytic cycle by cycling between their higher and lower oxidation states (e.g., Fe(III)/Fe(II)) upon reaction with superoxide radicals. nih.govnih.gov
The table below summarizes the comparative functions of native enzymes and their salophen-iron mimics.
Table 1: Enzyme Mimicry by Salophen-Iron Complexes
| Native Enzyme | Biological Function | Mimetic Action of Salophen-Iron Chelate |
|---|---|---|
| Cytochrome P450 | Monooxygenation of various substrates; detoxification. mdpi.comrsc.org | Catalyzes oxidation reactions, modeling the function of the heme active site. nih.gov |
| Catechol Dioxygenase | Oxidative cleavage of aromatic rings. nih.gov | Mimics the activity of intradiol dioxygenases containing Fe(III) centers. nih.govnih.gov |
| Superoxide Dismutase | Dismutation of superoxide radicals to oxygen and hydrogen peroxide. nih.gov | Catalytically removes superoxide radicals through a redox cycle involving the iron center. nih.govnih.gov |
The versatility of salophen-iron chelates makes them excellent models for a broad range of iron-containing enzymes. nih.gov The biochemistry of iron is largely dictated by its immediate coordination environment, which controls its role in electron transport, catalysis, and redox chemistry. sfrbm.org Salen and saloph-type ligands are of great interest because their structure bears a resemblance to porphyrins, the core of heme proteins. chemsociety.org.ng By systematically modifying the substituents on the salophen ligand, researchers can fine-tune the electronic and steric properties of the iron center. This allows for the investigation of how the ligand architecture influences the redox potential and catalytic activity of the metal, providing fundamental insights into the structure-function relationships that govern the reactivity of natural iron enzymes. nih.govsfrbm.org
Redox Cycling and Reactive Oxygen Species (ROS) Generation Pathways in In Vitro Systems
A key feature of salophen-iron chelates is their ability to participate in redox cycling, leading to the generation of reactive oxygen species (ROS). plos.org This activity is central to their biomimetic catalytic functions. The chelation of iron is a critical factor in controlling its redox potential; by stabilizing a particular oxidation state, the ligand system can dictate whether the iron complex can participate in redox cycles that produce ROS. sfrbm.org
Mechanistic studies, including cyclic voltammetry, confirm that salophen-iron(III) complexes are effective catalysts for one-electron transfer reactions. nih.govnih.gov The process is believed to involve a redox cycle where the Fe(III) species is first reduced to a more reactive Fe(II) species. nih.govnih.gov This reduction enables the complex to react with molecules like hydrogen peroxide (H₂O₂) or molecular oxygen. nih.govnih.gov
The proposed cycle can be summarized as follows:
Reduction Step : The initial Fe(III)-salophen complex is reduced to its Fe(II) counterpart.
Oxidation/ROS Generation : The Fe(II) species reacts with an oxidizing agent (e.g., H₂O₂), undergoing a one-electron oxidation back to the Fe(III) state while generating radicals. nih.gov For instance, the reaction with H₂O₂ (the Fenton reaction) can produce highly reactive hydroxyl radicals (·OH). nih.govdrugbank.com This reaction often requires an available coordination site on the iron chelate. researchgate.net
Regeneration : The Fe(III) complex is regenerated, allowing it to participate in further catalytic cycles.
This catalytic redox cycling explains the ability of these complexes to generate organic radicals and oxidize various substrates, including membrane phospholipids (B1166683) in biological systems. nih.govnih.gov
The key steps in the proposed redox cycle are outlined in the table below.
Table 2: Redox Cycling and ROS Generation
| Step | Reaction | Description |
|---|---|---|
| 1. Activation | Fe(III)-Salophen + e⁻ → Fe(II)-Salophen | The initial, stable Fe(III) complex is reduced to the more reactive Fe(II) state. nih.govnih.gov |
| 2. ROS Production | Fe(II)-Salophen + H₂O₂ → Fe(III)-Salophen + ·OH + OH⁻ | The Fe(II) species reacts via a Fenton-type mechanism to generate a hydroxyl radical, returning the iron to the Fe(III) state. nih.govdrugbank.comresearchgate.net |
| 3. Substrate Oxidation | ·OH + Substrate → Oxidized Substrate + H₂O | The highly reactive hydroxyl radical attacks a nearby organic molecule. |
In addition to generating free radicals like ·OH, the redox cycling of salophen-iron chelates can lead to the formation of high-valent oxoiron species, such as Fe(IV)=O (ferryl) intermediates. nih.govwikipedia.org These species are potent oxidants and are known to be key intermediates in the catalytic cycles of enzymes like cytochrome P450. mdpi.comwikipedia.org
The formation of a high-valent oxoiron species can occur through the reaction of the iron complex with oxidants like hydrogen peroxide. wikipedia.org These ferryl species are often more selective oxidizing agents than the free hydroxyl radical. The ability of salophen-iron complexes to form these intermediates is a critical aspect of their capacity to mimic the oxidative chemistry of iron-containing enzymes. nih.gov The generation of these species is a direct consequence of the one-electron transfer pathways, highlighting the intricate link between the redox cycling of the iron center and its biomimetic catalytic function.
Catalysis of Phospholipid Peroxidation
Salophen-iron complexes, referred to as SCs, are proficient catalysts of one-electron transfer reactions, which are fundamental to their ability to induce phospholipid peroxidation. nih.gov These complexes operate through a proposed redox cycle that involves the reduction of the iron center from Fe(III) to Fe(II) and the potential formation of oxo-bridged dimeric structures. nih.gov This catalytic cycle enables the complex to utilize hydrogen peroxide to generate organic radicals, which are distinct from the highly reactive hydroxyl radicals. nih.gov
The primary consequence of this catalytic activity is the extensive oxidation of membrane phospholipids. nih.gov Detailed lipidomic analyses have shown that these iron complexes specifically trigger the (hydroper)oxidation of polyunsaturated fatty acids within membrane phospholipids. nih.gov Key targets include arachidonic acid (AA) and adrenic acid (AdA), particularly within phosphatidylethanolamines (PE) and phosphatidylinositols (PI). nih.gov This targeted peroxidation of membrane lipids is a crucial step in the induction of ferroptosis, a specific form of iron-dependent cell death. nih.govresearchgate.net The activity of these salophen-iron complexes in promoting lipid peroxidation has been shown to be more potent than some established ferroptosis-inducing agents. nih.gov
Molecular Interactions with Cellular Components (excluding therapeutic outcomes)
The interaction of Salophen-10-carboxylate iron chelate extends beyond simple catalysis to direct engagement with vital cellular pathways and components, leading to significant shifts in the intracellular environment.
Effects on Intracellular Redox Pathways and Cofactor Depletion (e.g., NADPH)
A critical aspect of the mechanism of salophen-iron complexes is their ability to disrupt cellular redox homeostasis by targeting essential protective cofactors. nih.gov Research demonstrates that these complexes not only oxidize membrane lipids but also directly oxidize and lead to the depletion of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.gov NADPH is a crucial intracellular reductant, vital for the regeneration of antioxidants like glutathione (B108866) and for the function of reductive enzymes that protect the cell from oxidative damage. nih.gov
The depletion of NADPH is significant because it compromises the cell's capacity to detoxify phospholipid hydroperoxides, the very molecules generated by the complex's catalytic action. nih.gov This creates a synergistic effect where the complex both generates oxidative stress and dismantles the cell's primary defense against it. nih.gov The FSP1–CoQ10–NAD(P)H pathway, a key system that works in parallel with the glutathione peroxidase 4 (GPX4) axis to prevent lipid peroxidation, is also compromised by the reduction in available NADPH. researchgate.net By depleting this essential cofactor, the iron complex effectively induces a state of "redox bankruptcy," leaving the cell vulnerable to unchecked lipid peroxidation. nih.govnih.gov
Induction of Specific Cellular Processes (e.g., ferroptosis pathways)
The culmination of catalytic phospholipid peroxidation and NADPH depletion is the preferential induction of ferroptosis. nih.gov Ferroptosis is a distinct, iron-dependent form of programmed cell death driven by the overwhelming accumulation of lipid peroxides. nih.govfrontiersin.org Salophen-iron complexes have been identified as potent inducers of this pathway. nih.govresearchgate.netnih.gov
The process is initiated by the iron-catalyzed generation of lipid radicals, leading to extensive damage to cellular membranes, particularly the mitochondrial membrane. nih.govresearchgate.netnih.gov This is accompanied by characteristic features of ferroptosis, including diminished mitochondrial membrane potential. researchgate.netnih.gov Studies on related [salophene]iron(III) complexes confirm the induction of ferroptosis is a key part of their mode of action. researchgate.net The ability of these complexes to trigger this specific cell death pathway makes them a subject of significant research, particularly as ferroptosis is considered a promising way to address therapy-resistant cancers. nih.govnih.gov
| Cellular Process | Effect of Salophen-Iron Chelate | Key Molecular Targets | References |
| Phospholipid Peroxidation | Catalyzes extensive (hydroper)oxidation of membrane lipids. | Arachidonic acid and Adrenic acid in Phosphatidylethanolamines (PE) and Phosphatidylinositols (PI). | nih.gov |
| Redox Homeostasis | Depletes intracellular pool of the protective cofactor NADPH. | NADPH, FSP1-CoQ10-NAD(P)H pathway. | nih.govresearchgate.net |
| Programmed Cell Death | Preferentially induces ferroptosis over other cell death pathways. | GPX4 pathway, mitochondrial membrane. | nih.govresearchgate.netnih.gov |
DNA Binding Mechanisms and Modification Studies In Vitro
In addition to their effects on lipids and redox pathways, salophen-type iron chelates are studied for their interactions with nucleic acids. The structure of the ligand plays a determining role in the nature of these interactions.
Intercalation and Groove Binding Modes
The primary non-covalent binding modes for metal complexes to DNA are intercalation, where the complex inserts itself between the base pairs of the DNA double helix, and groove binding, where it sits (B43327) in the major or minor groove of the helix. rsc.orgnih.gov For salophen-type complexes, the planar and aromatic nature of the ligand system strongly favors the intercalative binding mode. rsc.orgrsc.org This is because the flat surface of the salophen moiety can stack effectively with the DNA base pairs, an interaction driven by π-π stacking forces. rsc.org Studies on various iron(III) Schiff base complexes confirm that intercalation is a common binding mechanism, leading to a distortion and unwinding of the DNA helix. mdpi.comnih.gov
Influence of Ligand Design on DNA Interaction
The specific design of the Schiff base ligand is a critical determinant of the DNA binding mode. rsc.org Comparative studies on different salen-type copper complexes have provided clear insights into these structure-function relationships, which are broadly applicable to other transition metal complexes, including iron. rsc.orgrsc.org
The key structural feature is the bridge connecting the two imino nitrogen atoms of the ligand.
Aliphatic Bridge (e.g., ethylenediamine (B42938) in Salen): This bridge is more flexible and results in a less planar complex. This structure is less suited for insertion between base pairs and instead favors binding within the grooves of the DNA helix. rsc.orgrsc.org
Therefore, the intrinsic design of the salophen ligand, with its planar phenylenediamine bridge, predisposes iron complexes of this type to act as DNA intercalators. rsc.orgrsc.org
| Ligand Bridge | Resulting Complex Geometry | Predominant DNA Binding Mode | References |
| 1,2-phenylenediamine (Salophen) | Flat, planar structure | Intercalation | rsc.orgrsc.org |
| Ethylenediamine (Salen) | Non-planar, flexible structure | Groove Binding | rsc.orgrsc.org |
Role of Chelation in Controlling Iron Bioavailability at the Molecular Level
The chelation of iron is a fundamental process that dictates its solubility, reactivity, and ultimately its bioavailability for biological systems. The formation of a stable complex between a ligand and an iron ion can prevent its precipitation as insoluble hydroxides, particularly at neutral or alkaline pH, thereby maintaining it in a form that can be assimilated by organisms. The specific molecular structure of the chelating agent, or ligand, plays a pivotal role in determining the stability and selectivity of the resulting iron chelate. In the context of "this compound," the salophen backbone, a type of Schiff base ligand, provides a robust coordination environment for the iron ion.
Salophen ligands are tetradentate, meaning they bind to the central metal ion at four points. This multi-point attachment, known as the chelate effect, significantly enhances the stability of the complex compared to coordination with monodentate ligands. fiveable.me The salophen structure, derived from the condensation of a salicylaldehyde (B1680747) derivative and o-phenylenediamine, creates a pre-organized cavity that is well-suited for accommodating metal ions like iron. wikipedia.org The delocalization of electron density from the salophene ligand to the iron(II/III) center further contributes to the stability of the resulting chelate. mdpi.com
Chelate Stability and Selectivity for Iron Species
The selectivity of a chelating agent for a particular metal ion is crucial, especially in biological systems where a variety of metal ions are present. The design of the ligand's binding cavity, including the type of donor atoms and their spatial arrangement, dictates its selectivity. Salophen and related Schiff base ligands have demonstrated considerable selectivity towards certain metal ions. researchgate.net For instance, studies on other iron chelators, such as 3-hydroxy-4-pyridinones, have shown a high selectivity for iron(III) over other biologically relevant metal ions like Cu2+ and Zn2+. wikipedia.org This selectivity is critical to prevent the sequestration of other essential metal ions.
The stability of iron complexes can be influenced by the presence of other competing ions. For example, in soilless cultures, elevated levels of copper or zinc can decrease the concentration of available iron from its chelate. ishs.org This underscores the importance of a high stability constant and selectivity for the iron chelate to maintain its integrity in a complex chemical environment. While direct comparative data for this compound is not available, the general principles of coordination chemistry suggest that the salophen framework provides a strong and selective binding site for iron.
Table 1: General Stability Trends of Iron Chelates with Different Ligand Types
| Ligand Type | Typical Stability Constant (log K) Range for Fe(III) | Key Structural Features |
| Hydroxamates (e.g., Desferrioxamine B) | ~30 | Bidentate hydroxamate groups |
| Catecholates (e.g., Enterobactin) | >40 | Tridentate catecholate groups |
| Carboxylates (e.g., Citrate) | ~11 | Carboxyl and hydroxyl groups |
| Aminopolycarboxylates (e.g., EDTA, DTPA) | 25 - 28 | Multiple carboxyl and amine donor groups |
| Schiff Bases (e.g., Salen, Salophen) | High (specific values vary) | Tetradentate N2O2 donor set |
This table presents generalized data for classes of ligands to illustrate the concept of stability constants. Specific values can vary significantly based on the exact ligand structure and experimental conditions.
Influence of pH on Chelate Stability
The stability of iron chelates is profoundly influenced by the pH of the surrounding medium. This is primarily due to the competition between the metal ion and protons (H+) for the chelating ligand. At low pH (acidic conditions), an excess of protons can protonate the donor atoms of the ligand, thereby reducing their ability to bind to the iron ion and leading to the dissociation of the chelate. researchgate.net Conversely, at high pH (alkaline conditions), the formation of insoluble iron hydroxides can compete with the chelation reaction.
Different iron chelates exhibit stability across varying pH ranges. For instance, Fe-EDTA is generally stable in acidic to slightly alkaline conditions (up to pH ~6.5), while Fe-DTPA is stable up to a higher pH of around 7.5. ishs.org Stronger chelates like Fe-EDDHA and Fe-HBED can maintain iron solubility even at pH values above 8.5. researchgate.net For some iron chelates, such as those formed with EDDHA, the stability of different isomers can be affected differently by pH. The meso isomer of Fe-EDDHA, for example, is less stable at low pH values compared to the ortho-ortho isomer. nih.gov
Table 2: pH Stability Ranges for Common Iron Chelates
| Iron Chelate | Effective pH Range for Stability |
| Fe-EDTA | < 6.5 |
| Fe-DTPA | < 7.5 |
| Fe-EDDHA | 4.0 - 9.0 |
| Fe-HBED | 4.0 - 10.0 |
This table provides a general guide to the pH stability of commonly used iron chelates and is for illustrative purposes. The stability of any chelate can be affected by various factors in a specific environment.
Applications in Advanced Materials and Supramolecular Chemistry
Building Blocks for Self-Assembled Architectures
The presence of the carboxylate group in Salophen-10-carboxylate iron chelate introduces a key functionality for directing self-assembly. This group can participate in a variety of non-covalent interactions, including hydrogen bonding and coordination to metal centers, leading to the formation of intricate supramolecular structures such as coordination polymers, metal-organic frameworks (MOFs), and discrete molecular cages. For instance, iron(II) has been shown to mediate the formation of supramolecular architectures with Schiff bases, which can exhibit interesting spin-crossover properties. The ability of the carboxylate moiety to act as a hydrogen-bond donor and acceptor, as well as a ligand for secondary metal ions, allows for the programmed assembly of one-, two-, or three-dimensional networks. While specific studies on the self-assembly of this compound are not yet prevalent in the literature, research on analogous carbohydrate-functionalized salphen-metal complexes has demonstrated their capacity to form well-ordered nanostructures.
Integration into Conducting Polymers via Electrosynthesis
Conducting polymers are a class of organic materials that combine the electrical properties of metals with the processing advantages of plastics. The electrochemical polymerization, or electrosynthesis, of transition metal complexes is a powerful method for creating thin, uniform films of conducting polymers directly onto an electrode surface.
Iron-salophen complexes are particularly well-suited for this application. The iron center can act as an electronic relay, facilitating the oxidation of the salophen ligand and promoting the propagation of the polymer chain. Research on the electrosynthesis of heterobimetallic conducting polymers from salophen complexes has shown that the resulting films are conductive and electrochemically stable. The carboxylate group of this compound could play a dual role in this context. Firstly, it can influence the electronic properties of the monomer, thereby affecting the polymerization potential and the conductivity of the resulting polymer. Secondly, the carboxylate group can be used to anchor the polymer to specific surfaces or to introduce further functionalities into the material. The general mechanism for the electrochemical synthesis of conducting polymers involves the initial oxidation of the monomer to form a radical cation, which then couples with other monomers to build the polymer chain.
Potential in Molecular Electronics and Optoelectronic Devices
The development of electronic and optoelectronic devices at the molecular scale is a major goal of nanotechnology. The properties of individual molecules or small assemblies of molecules are harnessed to perform functions such as switching, sensing, and light emission. Conducting polymers derived from iron-salophen complexes, including potentially those from this compound, are promising materials for these applications.
The electrical conductivity of these polymers can be tuned by modifying the structure of the salophen ligand and the nature of the metal ion. Composite films of salophen derivatives with commercially available conducting polymers like PEDOT:PSS have been investigated for applications in organic electronics. The incorporation of this compound into such devices could offer several advantages. The iron center can introduce redox activity, which is essential for many electronic functions. Furthermore, the carboxylate group could be used to interface the molecule with other components of a device, such as electrodes or other molecular layers. While specific data on the electronic and optoelectronic properties of this compound are yet to be reported, the broader class of metal-salophen complexes exhibits interesting photophysical properties that could be exploited in light-emitting diodes (LEDs) or photovoltaic cells.
Design of New Magnetic Materials and Molecular Magnetism
The field of molecular magnetism aims to create molecules that behave as tiny magnets. These "single-molecule magnets" (SMMs) could have applications in high-density data storage, quantum computing, and spintronics. The magnetic properties of a molecule are determined by the spin of its electrons and the interactions between them. Iron complexes are particularly interesting in this regard due to the multiple possible spin states of the iron ion.
Iron-Schiff base complexes have been extensively studied for their magnetic properties, with some exhibiting slow magnetic relaxation, a key characteristic of SMMs. Others display spin-crossover behavior, where the spin state of the iron can be switched by external stimuli such as temperature or light. The carboxylate group in this compound can influence the magnetic properties of the complex in several ways. It can affect the coordination environment of the iron ion, which in turn determines its spin state and magnetic anisotropy. Furthermore, the carboxylate group can act as a bridge between multiple iron centers, leading to magnetic coupling and the formation of polynuclear complexes with interesting magnetic behaviors. While specific magnetic data for this compound is not available, studies on related iron(II) chelate chain compounds have shown cooperative magnetic phenomena.
Table 1: Magnetic Properties of Related Iron-Schiff Base Complexes
| Complex Type | Magnetic Phenomenon | Key Findings |
| Iron(II) Chelate Chain | Cooperative Spin Crossover | Shows a transition between high-spin and low-spin states influenced by intermolecular interactions. |
| Iron Ketimide Cluster | Single-Molecule Magnet Behavior | Exhibits slow magnetic relaxation due to a significant energy barrier for spin reversal. |
| Iron(II) Supramolecular Cage | Spin Crossover in a Confined Space | The spin state of the iron centers is influenced by the cage-like architecture. |
Immobilization on Support Materials for Heterogeneous Applications
While many molecular catalysts and materials are highly active in solution (homogeneous systems), their practical application is often hampered by difficulties in separating the catalyst from the reaction products. Immobilizing the active molecule onto a solid support creates a heterogeneous system, which allows for easy recovery and reuse of the catalyst.
The carboxylate group of this compound provides an ideal anchor for immobilization onto a variety of support materials. Supports such as silica (B1680970), alumina, graphene oxide, and various polymers can be functionalized with groups that can form covalent or ionic bonds with the carboxylate moiety. For instance, iron-salen complexes have been successfully immobilized on amino-functionalized graphene oxide for catalytic applications. The resulting heterogeneous materials often exhibit enhanced stability and can be used in a wider range of solvents and reaction conditions. The immobilization of this compound could lead to robust and recyclable catalysts for a variety of organic transformations, such as oxidations and C-H functionalization reactions.
Future Research Directions and Emerging Academic Avenues
Development of Novel Ligand Architectures for Enhanced Properties
The core salophen structure provides a robust foundation, but its properties can be finely tuned through synthetic modifications. The introduction of a carboxylate group at the 10-position is one such example, but future research will focus on creating a new generation of ligands with precisely engineered features.
Substitution Effects: Systematic studies will involve placing various electron-donating or electron-withdrawing groups at different positions on the salicylaldehyde (B1680747) or phenylenediamine components of the ligand. This will allow for precise control over the electronic properties of the iron center, which in turn governs its catalytic activity and redox potential.
Steric Hindrance: Modifying the steric bulk around the metal center is a classic strategy for controlling substrate selectivity and preventing the deactivation of catalysts through dimerization. Future work will explore the introduction of bulky groups, such as tert-butyl, near the active site. researchgate.net
Chirality: The synthesis of chiral salophen ligands will enable the development of asymmetric catalysts. By introducing chirality in the diamine bridge, researchers can create iron chelates capable of catalyzing enantioselective reactions, which are of high value in the pharmaceutical and fine chemical industries.
Flexible Linkers: While the phenylenediamine bridge provides rigidity, replacing it with more flexible aliphatic or propylenic linkers can allow the complex to adopt uncommon geometries. researchgate.net This flexibility can be crucial for accommodating specific substrates or enabling novel reaction pathways.
Exploration of Alternative Catalytic Cycles and Substrates
While iron salophen complexes are known for certain catalytic activities, the presence of the carboxylate moiety opens the door to new possibilities. Future research will aim to expand the catalytic repertoire of Salophen-10-carboxylate iron chelate.
C-H Activation: A major goal in modern chemistry is the direct functionalization of C-H bonds. Research will investigate the potential of these iron complexes to catalyze the oxidative coupling of hydrocarbons, such as the reaction between benzene (B151609) and ethylene (B1197577) to form styrene, potentially offering a more sustainable alternative to existing industrial processes. acs.org
Ring-Opening Polymerization (ROP): Iron-salen and salophen complexes have shown activity in the ring-opening polymerization of cyclic esters like lactide to produce biodegradable polymers such as polylactide (PLA). researchgate.net The electronic influence of the carboxylate group could modulate the activity, control, and stereoselectivity of this polymerization.
Biomimetic Oxidation: Iron-containing enzymes in nature catalyze a wide range of oxidation reactions. Research will continue to explore the use of this compound as a mimic for these enzymes, particularly for the aerobic oxidation of substrates like o-aminophenols under mild conditions. researchgate.net
Expanded Substrate Scope: Efforts will be made to test the catalytic efficacy of these chelates on a broader range of substrates beyond simple model compounds. This includes more complex and functionalized molecules relevant to industrial applications.
Deeper Understanding of Structure-Activity Relationships at the Molecular Level
To move beyond trial-and-error, a fundamental understanding of how the molecular structure dictates the observed activity is essential. This involves a synergistic approach combining synthesis, characterization, and kinetic studies.
Researchers will synthesize a library of related salophen-carboxylate iron chelates with systematic variations in their structure. By correlating these structural changes with catalytic performance (e.g., turnover frequency, selectivity, stability), a quantitative structure-activity relationship (QSAR) can be established. For instance, the position and electronic nature of substituents on the ligand framework can be directly linked to the catalytic efficiency in reactions like lactide polymerization or cyclohexene (B86901) oxidation. researchgate.net The carboxylate group itself serves as a key modulator, and its interaction with the iron center and substrates will be a primary focus of these investigations.
Integration of Iron Salophen Chelates into Multifunctional Hybrid Systems
The utility of a catalyst or functional molecule can be greatly enhanced by incorporating it into a larger, solid-state system. The carboxylate group in this compound is an ideal anchor for this purpose.
Heterogenization: The complex can be grafted onto solid supports like silica (B1680970), alumina, or polymers. This heterogenization simplifies catalyst separation and recycling, a key requirement for sustainable industrial processes.
Metal-Organic Frameworks (MOFs): The carboxylate group can serve as a linker to build MOFs. In this architecture, the iron salophen units would be integral components of a porous, crystalline framework, potentially leading to materials with combined catalytic activity and selective gas adsorption properties.
Conductive Materials: Salen-type complexes are being investigated for their semiconducting properties. rsc.org By integrating the iron salophen chelate into thin films or hybrid organic-inorganic materials, it may be possible to develop novel electronic devices, sensors, or photo-switches where the material's properties can be modulated by light or an electric field. rsc.org
Advanced Spectroscopic Techniques for In Situ Mechanistic Elucidation
Understanding a catalyst's mechanism—the precise sequence of elementary steps during a reaction—is crucial for rational improvement. This requires advanced techniques that can observe the catalyst "in action" (in situ or operando).
Future studies will heavily rely on synchrotron-based methods to probe the geometric and electronic structure of the iron center during the catalytic cycle. nih.govnih.gov
| Spectroscopic Technique | Information Gained | Reference |
| X-ray Absorption Spectroscopy (XAS) | Provides element-specific analysis of the iron's oxidation state and local coordination environment (bond distances, coordination number). | nih.gov |
| Resonant X-ray Emission Spectroscopy (RXES) | Offers detailed insight into the electronic structure, such as the nature of metal-ligand bonding and the spin state of the iron center. | nih.gov |
| X-ray Magnetic Circular Dichroism (XMCD) | Probes the magnetic properties of the iron center, which is critical for understanding spin-state changes during reactions. | nih.gov |
By applying these techniques under real reaction conditions, researchers can identify transient intermediates and validate proposed catalytic pathways, moving beyond speculation based on final products alone. nih.gov
Theoretical Modeling of Complex Biological and Catalytic Pathways
Computational chemistry provides a powerful lens for understanding complex systems at an atomic level. Theoretical modeling, particularly using Density Functional Theory (DFT), will be indispensable in advancing the study of this compound.
Mechanism Elucidation: DFT calculations can map out the entire energy landscape of a catalytic reaction, identifying transition states and intermediates that are too short-lived to be observed experimentally.
Predictive Design: Theoretical models can be used to predict how new ligand architectures will affect the electronic structure and reactivity of the iron center. This allows for the in silico screening of potential new catalysts before committing to their synthesis in the lab.
Spectra Simulation: Computational methods can simulate the spectroscopic signatures (e.g., XAS, UV-Vis) of proposed intermediates, providing a direct link between theoretical models and experimental data.
Understanding Non-covalent Interactions: Advanced models like Electron Localization Function (ELF) can reveal subtle details about chemical bonding and non-covalent interactions within the complex, which are crucial for its stability and function. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
